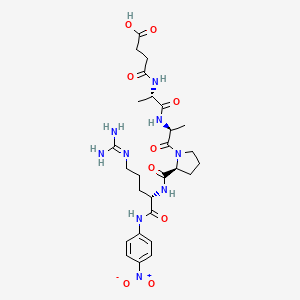

Suc-ala-ala-pro-arg-pna

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Suc-ala-ala-pro-arg-pna, also known as Suc-AAPR-pNA, is a substrate for wild-type and K188D/D189K trypsins . It is used in various biochemical applications, particularly in studies involving these enzymes .

Molecular Structure Analysis

The molecular weight of Suc-ala-ala-pro-arg-pna is 633.66 . The IUPAC name is 4-({(1S)-2-[(1S)-2-{(2S)-2-[(1S)-4-{[amino(imino)methyl]amino}-1-[(4-nitroanilino)carbonyl]butyl}amino)carbonyl]-1-pyrrolidinyl}-1-methyl-2-oxoethyl)amino]-1-methyl-2-oxoethyl}amino)-4-oxobutanoic .科学研究应用

Enzyme Assays

Suc-ala-ala-pro-arg-pna is used as a substrate in enzyme assays . It is particularly used in assays for enzymes like alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q .

Proteolytic Activity Assay

This compound is used in the proteolytic activity assay of serine protease subtilisin carlsberg (SC) . It helps in determining the activity of this enzyme.

Substrate for Cathepsin G Assay

Suc-ala-ala-pro-arg-pna has been used as a substrate for cathepsin G assay in bone marrow lysates . This helps in studying the function and activity of this enzyme in bone marrow.

Substrate for Neutrophil Elastase, Trypsin and Chymotrypsin

It is used as a substrate for neutrophil elastase, trypsin and chymotrypsin in protease assays . This helps in understanding the activity of these enzymes.

Substrate for FK-506 Binding Proteins and Cyclophilins

Suc-ala-ala-pro-arg-pna is the standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins . These proteins belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .

In Vivo Determination of Subtilase Activity

A method for in vivo determination of subtilase activity in germinating seeds uses Suc-ala-ala-pro-arg-pna . This method is based on the hydrolysis of this compound and subsequent diazotization of liberated p-nitroaniline giving an intense pink dye .

作用机制

安全和危害

属性

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N9O9/c1-15(31-21(37)11-12-22(38)39)23(40)32-16(2)26(43)35-14-4-6-20(35)25(42)34-19(5-3-13-30-27(28)29)24(41)33-17-7-9-18(10-8-17)36(44)45/h7-10,15-16,19-20H,3-6,11-14H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39)(H4,28,29,30)/t15-,16-,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCDPNOVUNAIPA-FVCZOJIISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N9O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suc-ala-ala-pro-arg-pna | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Propan-2-yl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B594325.png)

![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B594328.png)

![Propanoic acid, 2-[(cyclopropylamino)carbonyl]hydrazide](/img/no-structure.png)